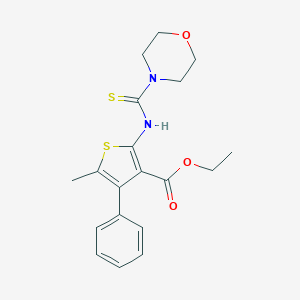
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate is a chemical compound that has been the subject of scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases. In
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in various disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been shown to have anticancer properties by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to determine its efficacy in certain disease models.
Future Directions
There are several future directions for research on Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to explore its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, it may be useful to investigate the potential side effects of this compound in order to determine its safety for use in humans.
Synthesis Methods
The synthesis of Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate involves several steps. The first step involves the reaction of 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base. This reaction results in the formation of this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H22N2O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3S2/c1-3-24-18(22)16-15(14-7-5-4-6-8-14)13(2)26-17(16)20-19(25)21-9-11-23-12-10-21/h4-8H,3,9-12H2,1-2H3,(H,20,25) |
InChI Key |
DLILFZHJTJDTRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCOCC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274909.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274915.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)

